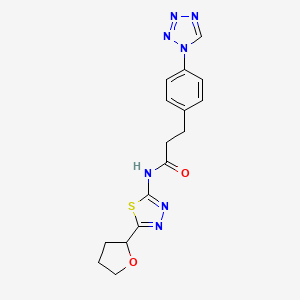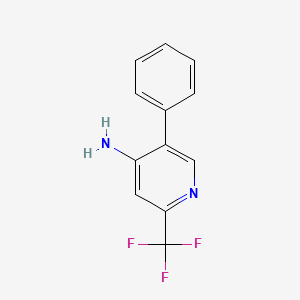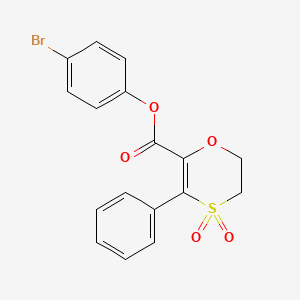
3-(4-(1H-tetrazol-1-yl)phenyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(1H-tetrazol-1-yl)phenyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)propanamide is a synthetic organic compound that features a tetrazole ring, a thiadiazole ring, and a tetrahydrofuran moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(1H-tetrazol-1-yl)phenyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)propanamide typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Synthesis of the Thiadiazole Ring: This may involve the cyclization of thiosemicarbazide with an appropriate carboxylic acid derivative.
Coupling Reactions: The tetrazole and thiadiazole intermediates can be coupled using standard peptide coupling reagents like EDCI or DCC.
Formation of the Final Compound: The final step involves the reaction of the coupled intermediate with tetrahydrofuran under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the tetrahydrofuran moiety.
Reduction: Reduction reactions could target the nitro groups if present.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
Catalysis: Compounds with tetrazole and thiadiazole rings are often explored as catalysts in organic reactions.
Material Science: These compounds can be used in the development of new materials with unique properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it a candidate for drug development.
Antimicrobial Activity: Similar compounds have shown potential as antimicrobial agents.
Medicine
Drug Development: The compound could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Pharmaceuticals: As intermediates in the synthesis of more complex drug molecules.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking its activity.
Receptor Binding: It could interact with specific receptors on cell surfaces, modulating cellular responses.
Comparison with Similar Compounds
Similar Compounds
3-(4-(1H-tetrazol-1-yl)phenyl)propanamide: Lacks the thiadiazole and tetrahydrofuran moieties.
N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)propanamide: Lacks the tetrazole ring.
Uniqueness
The presence of both the tetrazole and thiadiazole rings, along with the tetrahydrofuran moiety, makes 3-(4-(1H-tetrazol-1-yl)phenyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)propanamide unique. This combination of functional groups could confer unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C16H17N7O2S |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]-3-[4-(tetrazol-1-yl)phenyl]propanamide |
InChI |
InChI=1S/C16H17N7O2S/c24-14(18-16-20-19-15(26-16)13-2-1-9-25-13)8-5-11-3-6-12(7-4-11)23-10-17-21-22-23/h3-4,6-7,10,13H,1-2,5,8-9H2,(H,18,20,24) |
InChI Key |
UKERAGFOWHXTTR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C2=NN=C(S2)NC(=O)CCC3=CC=C(C=C3)N4C=NN=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(1,3-Benzodioxol-5-yl)-1-(4-chlorophenyl)-3-[(2-hydroxyethyl)sulfanyl]propan-1-one](/img/structure/B12179265.png)
![3-methyl-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]butanamide](/img/structure/B12179273.png)
![N-[3-(1H-imidazol-2-ylamino)-3-oxopropyl]pyrazine-2-carboxamide](/img/structure/B12179277.png)
![1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-phenylethyl)piperidine-4-carboxamide](/img/structure/B12179280.png)
![N-(4-fluorobenzyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide](/img/structure/B12179292.png)
![5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(pyridin-3-yl)furan-2-carboxamide](/img/structure/B12179299.png)


![N-[2-(1H-indol-1-yl)ethyl]-3-(2-pyrimidinylamino)propanamide](/img/structure/B12179317.png)
![5-(3-Thienyl)[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B12179321.png)
![Methyl 2-{[(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]amino}-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate](/img/structure/B12179329.png)
![4-(1H-indol-3-yl)-1-{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}butan-1-one](/img/structure/B12179333.png)

